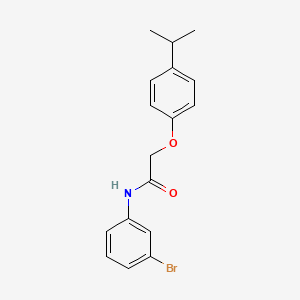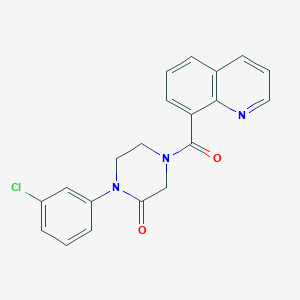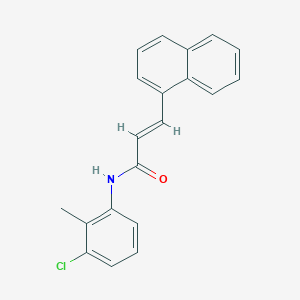![molecular formula C15H23N5O2 B5597330 4-[4-(4-propionyl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5597330.png)
4-[4-(4-propionyl-1-piperazinyl)-2-pyrimidinyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-propionyl-1-piperazinyl)-2-pyrimidinyl]morpholine is a useful research compound. Its molecular formula is C15H23N5O2 and its molecular weight is 305.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.18517499 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Diastereoselective Synthesis and Functionalization
The diastereoselective synthesis of functionalized tetrahydropyrimidin-2-thiones involves the reaction of morpholine with other compounds, leading to the creation of functionalized derivatives in satisfactory yields. This method showcases the versatility of morpholine and related compounds in synthesizing complex molecules with potential applications in various fields, including pharmaceuticals and material science (Liu et al., 2014).
PI3K/mTOR Inhibition for Cancer Therapy
Morpholine derivatives have been studied for their potential in inhibiting key pathways involved in cancer progression, such as the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These compounds show promise in preclinical models, contributing to the development of new therapeutic strategies against various cancers (Salphati et al., 2012).
Morpholine as a Kinase Hinge Binder
Morpholine derivatives are recognized for their role in kinase inhibition, crucial for regulating cellular processes. Their ability to form key hydrogen bonding interactions makes them valuable in the design of selective inhibitors for kinases, offering insights into the development of targeted therapies for diseases such as cancer (Hobbs et al., 2019).
Antibacterial Properties
Piperazinyl oxazolidinone compounds, containing morpholine derivatives, exhibit significant antibacterial properties against gram-positive pathogens. This research highlights the potential of morpholine derivatives in contributing to the development of new antibacterial agents, addressing the growing concern of antibiotic resistance (Tucker et al., 1998).
Dye Synthesis for Synthetic-Polymer Fibers
Morpholine and its derivatives play a role in the synthesis of dyes for synthetic-polymer fibers, demonstrating the compound's utility in material science and industrial applications. These dyes offer a range of colors with good fastness properties, underscoring the versatility of morpholine derivatives in various applications beyond biomedical research (Peters & Bide, 1985).
Propiedades
IUPAC Name |
1-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c1-2-14(21)19-7-5-18(6-8-19)13-3-4-16-15(17-13)20-9-11-22-12-10-20/h3-4H,2,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVYMUCSWQJQKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC(=NC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1'-cyclopentan]-5(7H)-one](/img/structure/B5597249.png)



![N-{[4'-(1-piperidin-1-ylethyl)biphenyl-2-yl]methyl}propanamide](/img/structure/B5597277.png)
![N-[(E)-(2-bromophenyl)methylideneamino]-2,2-diphenoxyacetamide](/img/structure/B5597281.png)
![4-({5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}methyl)-1-methylpiperidine](/img/structure/B5597283.png)
![N'-[(E)-(5-BROMO-2-PROPOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENOXY)ACETOHYDRAZIDE](/img/structure/B5597289.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5597295.png)
![1-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5597315.png)
![N-{4-[(4-cyclooctyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate](/img/structure/B5597322.png)
![3-[(3-FLUOROPHENYL)AMINO]-1??,2-BENZOTHIAZOLE-1,1-DIONE](/img/structure/B5597331.png)
![ethyl {2-[(hydroxyimino)methyl]phenoxy}acetate](/img/structure/B5597334.png)
![2-(4-ETHYLPHENYL)-N'-[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE](/img/structure/B5597350.png)
